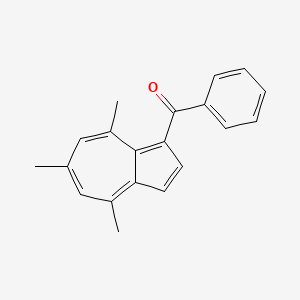
p-Chlorophenyl allyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Chlorophenyl allyldithiocarbamate is an organic compound belonging to the dithiocarbamate family. Dithiocarbamates are analogues of carbamates where both oxygen atoms are replaced by sulfur atoms. These compounds are known for their stability in different oxidation states and have been extensively studied for their biological, agricultural, chemical, medicinal, pharmaceutical, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Chlorophenyl allyldithiocarbamate typically involves the reaction of p-chloroaniline with carbon disulfide in the presence of a base, followed by the addition of allyl bromide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Step 1:
p-Chloroaniline is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form p-chlorophenyldithiocarbamate.Step 2: The p-chlorophenyldithiocarbamate is then reacted with allyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
p-Chlorophenyl allyldithiocarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
p-Chlorophenyl allyldithiocarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of p-Chlorophenyl allyldithiocarbamate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects cellular pathways related to oxidative stress and apoptosis, leading to cell death in microbial organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Bromophenyl allyldithiocarbamate: Similar structure but with a bromine atom instead of chlorine.
p-Chlorophenyl isothiocyanate: Contains an isothiocyanate group instead of the dithiocarbamate group.
Uniqueness
p-Chlorophenyl allyldithiocarbamate is unique due to its specific combination of the p-chlorophenyl and allyldithiocarbamate groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
72024-55-6 |
|---|---|
Molekularformel |
C10H10ClNS2 |
Molekulargewicht |
243.8 g/mol |
IUPAC-Name |
(4-chlorophenyl) N-prop-2-enylcarbamodithioate |
InChI |
InChI=1S/C10H10ClNS2/c1-2-7-12-10(13)14-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13) |
InChI-Schlüssel |
VPLOSSAXDHZJHC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=S)SC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
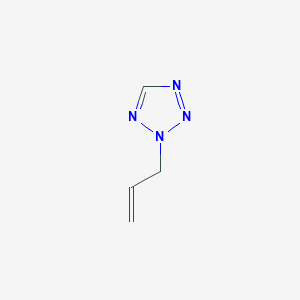
![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)
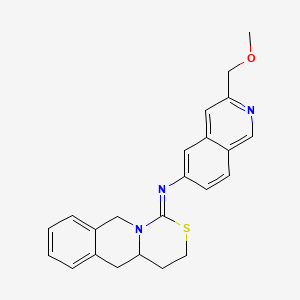
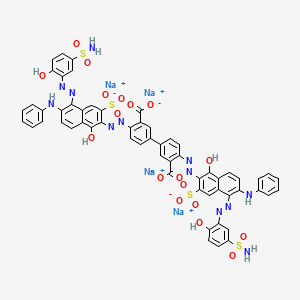
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)
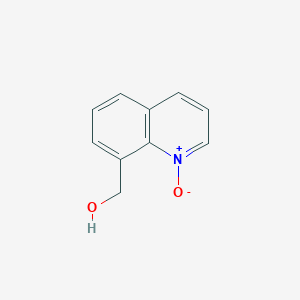
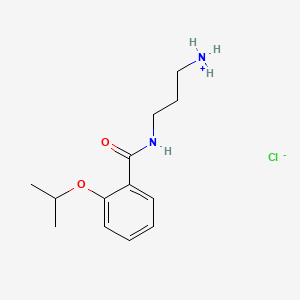

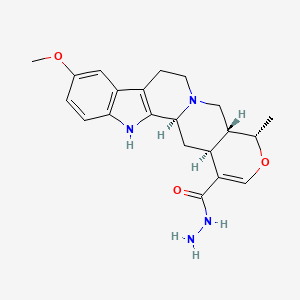
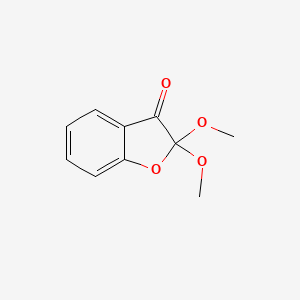
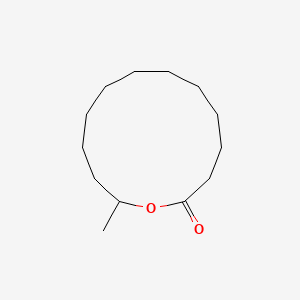
![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)
